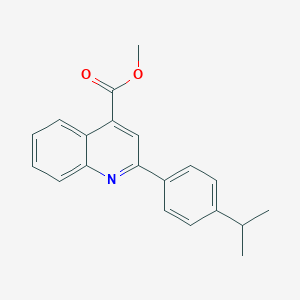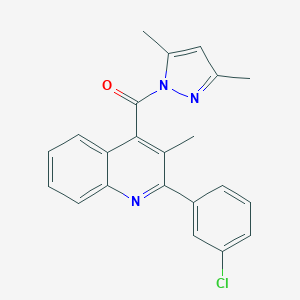![molecular formula C21H26N2O3 B444862 1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B444862.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, a piperazine ring, and a benzyl group with a methyl substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the benzyl and phenyl groups. Common synthetic routes may involve:
Formation of Piperazine Ring: Starting with ethylenediamine and a suitable dihaloalkane under basic conditions.
Attachment of Benzyl Group: Using benzyl chloride in the presence of a base to form the benzylpiperazine intermediate.
Introduction of Phenyl Group: Coupling the benzylpiperazine with a 3,5-dimethoxybenzoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
Uniqueness
1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-6-4-5-7-17(16)15-22-8-10-23(11-9-22)21(24)18-12-19(25-2)14-20(13-18)26-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Clave InChI |
ZBYFRPDDUVKIRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(4-Fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444780.png)
![Isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444782.png)

![1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444786.png)
![2-(4-bromophenyl)-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B444787.png)
![3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B444788.png)
![1-(3-CHLOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444789.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444791.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B444793.png)
![Ethyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444794.png)
![2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B444797.png)
![Methyl 4-(4-fluorophenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444798.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B444799.png)
